molecular formula C10H10O3 B14329299 3-(2-Methoxyethenyl)benzoic acid CAS No. 105650-33-7

3-(2-Methoxyethenyl)benzoic acid

Cat. No.: B14329299
CAS No.: 105650-33-7
M. Wt: 178.18 g/mol
InChI Key: ZVGWJBYYVBKCRM-UHFFFAOYSA-N
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Description

3-(2-Methoxyethenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a carboxylic acid group and a 2-methoxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethenyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to obtain the desired product . Another method includes the nitration of ortho-xylene to produce 3-nitro-ortho-xylene, which is then oxidized, reduced, and hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification, cyanidation, and hydrolysis steps. the use of cyanide poses significant safety and environmental concerns, making this method less favorable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Benzoquinones

    Reduction: Reduced aromatic compounds

    Substitution: Halogenated aromatic compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethenyl)benzoic acid is unique due to the presence of both a carboxylic acid group and a 2-methoxyethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

105650-33-7

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2-methoxyethenyl)benzoic acid

InChI

InChI=1S/C10H10O3/c1-13-6-5-8-3-2-4-9(7-8)10(11)12/h2-7H,1H3,(H,11,12)

InChI Key

ZVGWJBYYVBKCRM-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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